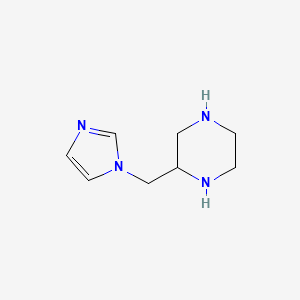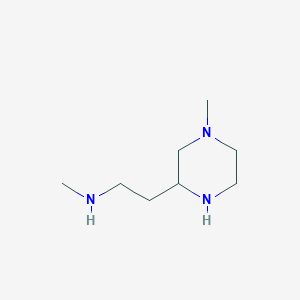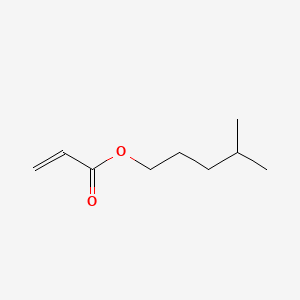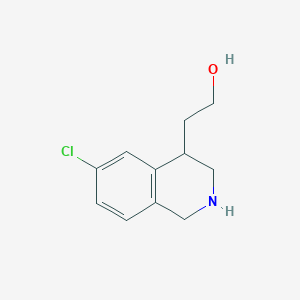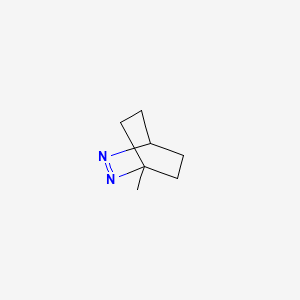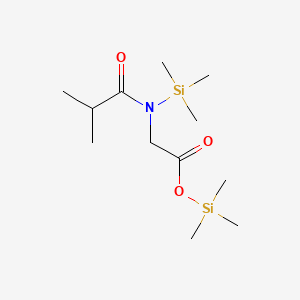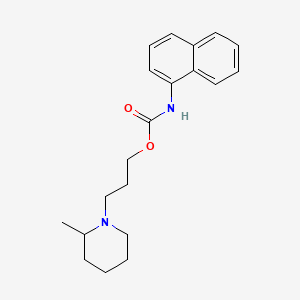
3-(2'-Methylpiperidino)propyl alpha-naphthylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester is a chemical compound with the molecular formula C20H26N2O2 and a molecular weight of 326.43 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a carbamic acid ester, and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester typically involves the reaction of 1-naphthyl isocyanate with 3-(2-methylpiperidino)propanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and purification steps to ensure the high purity of the final product.
化学反应分析
Types of Reactions
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a carbonyl group.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of an alcohol or amine.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by a catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
科学研究应用
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as an anti-inflammatory or analgesic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to the receptor site. These interactions can lead to various biological effects, such as reduced inflammation or pain relief.
相似化合物的比较
Similar Compounds
- N-(1-Naphtyl)carbamic acid 3-(2-piperidino)propyl ester
- N-(1-Naphtyl)carbamic acid 3-(2-ethylpiperidino)propyl ester
Uniqueness
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester is unique due to its specific structural features, such as the presence of a methyl group on the piperidine ring
属性
CAS 编号 |
63982-21-8 |
|---|---|
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
3-(2-methylpiperidin-1-yl)propyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C20H26N2O2/c1-16-8-4-5-13-22(16)14-7-15-24-20(23)21-19-12-6-10-17-9-2-3-11-18(17)19/h2-3,6,9-12,16H,4-5,7-8,13-15H2,1H3,(H,21,23) |
InChI 键 |
ROHRQKMUJHLVRA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1CCCOC(=O)NC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


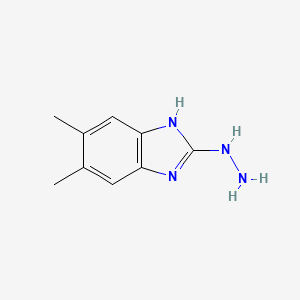
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)
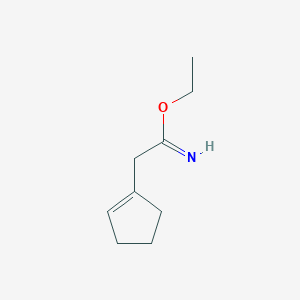

![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)

